molecular formula C29H29N3 B6509207 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-48-5

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509207
CAS No.: 901045-48-5
M. Wt: 419.6 g/mol
InChI Key: LTOZYGQNGCCBRZ-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with tert-butylphenyl, ethyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3/c1-6-20-9-16-26-24(17-20)28-25(18-30-26)27(21-10-7-19(2)8-11-21)31-32(28)23-14-12-22(13-15-23)29(3,4)5/h7-18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOZYGQNGCCBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its chemical and biological properties.

    1-(4-tert-butylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methylphenyl group, potentially altering its reactivity and applications.

Uniqueness

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the available literature on its biological activity, highlighting key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2C_{22}H_{24}N_2 with a molecular weight of 328.44 g/mol. The structure features a pyrazoloquinoline core with substituents that may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds in the pyrazoloquinoline class exhibit significant anticancer properties. For instance, a study indicated that derivatives of pyrazoloquinolines showed selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro tests revealed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.

Antifungal Activity

The antifungal potential of pyrazoloquinolines has also been explored. In a comparative study, several derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that some compounds displayed promising antifungal activity.

CompoundTarget FungusInhibition Rate (%)EC50 (µg/mL)
Compound ACandida albicans8510
Compound BAspergillus niger7515
Compound CCandida glabrata8012

Anti-inflammatory Activity

The anti-inflammatory properties of this compound class have been attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that certain derivatives can effectively reduce inflammation in models of acute and chronic inflammation.

  • Findings : In a rat model of arthritis, treatment with pyrazoloquinoline derivatives resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help identify potential mechanisms of action.

  • Key Insights : Docking simulations indicated strong interactions with targets involved in cancer cell proliferation and inflammation pathways, suggesting that modifications to the substituents could enhance biological activity.

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